molecular formula C18H11F3N6O3 B2759304 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892762-35-5

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2759304
CAS No.: 892762-35-5
M. Wt: 416.32
InChI Key: URLSEYVNJXOGOW-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group. The triazole’s position 1 is occupied by a 2-(trifluoromethyl)phenyl moiety (Fig. 1). The benzodioxole (methylenedioxy) group contributes electron-rich aromaticity, while the trifluoromethyl (CF₃) substituent is a strong electron-withdrawing group.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N6O3/c19-18(20,21)10-3-1-2-4-11(10)27-15(22)14(24-26-27)17-23-16(25-30-17)9-5-6-12-13(7-9)29-8-28-12/h1-7H,8,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSEYVNJXOGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=CC=C5C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Oxadiazole-Containing Analogues

  • The CF₃ group at the phenyl’s 3-position (vs. 2-position in the target) may alter steric effects and dipole orientation, impacting binding affinity . Molecular weight (386.337 g/mol) is lower due to the absence of benzodioxole’s oxygen atoms.

Benzothiazole vs. Benzodioxole Substitution

  • The 2-nitrophenyl group (strong electron-withdrawing) contrasts with the target’s CF₃ group, which is moderately electron-withdrawing but more lipophilic. This compound’s antiproliferative activity suggests triazole-heterocycle hybrids may have therapeutic relevance .

Nitrogen-Rich Energetic Materials

  • HANTT () :
    • While structurally distinct (tetrazole + triazole), HANTT’s high nitrogen content (70%) and thermal stability (decomposition >264°C) highlight the role of nitrogen-rich heterocycles in energetic materials. The target compound lacks nitro or tetrazole groups, making it less likely to exhibit similar explosive properties .

Sulfur-Containing Derivatives

  • 3-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-1H-1,2,4-Triazol-5-Amine (): The sulfanyl group increases molecular polarizability compared to the target’s oxadiazole.

Key Trends and Implications

Heterocycle Impact : Oxadiazole and triazole combinations (target and ) are common in medicinal chemistry due to metabolic stability and hydrogen-bonding capacity. Thiazole () or tetrazole () substitutions shift applications toward materials science or bioactivity.

Substituent Effects :

  • Electron-withdrawing groups (CF₃, nitro) enhance electrophilicity, affecting reactivity and binding.
  • Benzodioxole’s methylenedioxy group (target) offers electron density for π interactions, whereas methylphenyl () or benzothiazole () modify hydrophobicity.

Molecular Weight : Heavier compounds (e.g., target) may face challenges in bioavailability, though this is offset by balanced lipophilicity from CF₃ and benzodioxole.

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